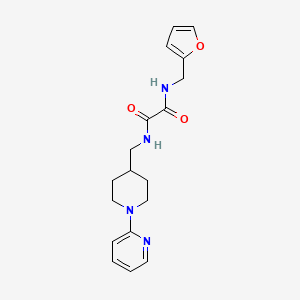

N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(Furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a furan-2-ylmethyl group at the N1 position and a pyridin-2-yl-substituted piperidin-4-ylmethyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c23-17(18(24)21-13-15-4-3-11-25-15)20-12-14-6-9-22(10-7-14)16-5-1-2-8-19-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXTVNFIZPHDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable nucleophile, such as a Grignard reagent, to form the furan-2-ylmethyl alcohol.

Synthesis of the Piperidin-4-ylmethyl Intermediate: This involves the reaction of 1-(pyridin-2-yl)piperidine with a suitable alkylating agent to introduce the methyl group.

Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the piperidin-4-ylmethyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The oxalamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular architecture.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues in Antiviral Research

describes oxalamide derivatives (e.g., compounds 13 , 14 , and 15 ) featuring thiazole, pyrrolidine, and chlorophenyl groups. These compounds exhibit antiviral activity against HIV, with LC-MS and NMR data confirming their structural integrity. Key differences include:

- Substituent Diversity : The target compound replaces thiazole/pyrrolidine moieties with furan and pyridinylpiperidine groups. This substitution may alter binding affinity to viral targets like the CD4-binding site.

- Stereochemistry : Compounds 14 and 15 are synthesized as 1:1 stereoisomer mixtures, whereas the target compound’s stereochemical profile is unspecified. Stereochemistry significantly impacts bioactivity and metabolic stability .

Table 1: Structural and Bioactive Comparison with Antiviral Oxalamides

| Compound | N1 Substituent | N2 Substituent | Application | Key Data (LC-MS/NMR) |

|---|---|---|---|---|

| Target Compound | Furan-2-ylmethyl | (1-(Pyridin-2-yl)piperidin-4-yl)methyl | Unknown (Inferred: Antiviral) | Not reported |

| Compound 13 | Acetylpiperidinyl-thiazole | 4-Chlorophenyl | HIV inhibition | LC-MS: 479.12 (M+H⁺) |

| Compound 15 | Pyrrolidinyl-thiazole | 4-Chlorophenyl | HIV inhibition | LC-MS: 423.27 (M+H⁺) |

Flavoring Oxalamides: S336 and Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a flavoring agent with regulatory approval (FEMA 4233). Key comparisons:

- Substituent Effects: S336’s dimethoxybenzyl and pyridinylethyl groups enhance umami taste receptor (hTAS1R1/hTAS1R3) activation.

- Metabolism : S336 undergoes rapid hepatic metabolism without amide hydrolysis, as shown in rat hepatocyte studies. The target compound’s furan ring may introduce alternative metabolic pathways, such as cytochrome P450-mediated oxidation .

- Safety: S336 has a NOEL of 100 mg/kg/day in rats, with a high margin of safety (>33 million). The target compound’s safety profile remains unstudied, but pyridinylpiperidine moieties in other compounds (e.g., W-15/W-18) correlate with opioid-like toxicity, warranting caution .

Antimicrobial Oxalamides (GMC Series)

highlights isoindoline-1,3-dione-containing oxalamides (GMC-1 to GMC-5) with antimicrobial activity. Comparisons include:

- Functional Groups : The GMC series incorporates halogenated aryl groups (e.g., 4-bromophenyl), whereas the target compound uses heterocyclic substituents. This divergence suggests tailored activity against bacterial vs. viral targets.

- Bioactivity: GMC-3 (4-chlorophenyl substituent) showed moderate antimicrobial efficacy.

Table 2: Toxicity Profiles of Related Compounds

| Compound | Acute Toxicity (Oral) | Skin/Irritation | Key Metabolites |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Unknown |

| S336 (FEMA 4233) | NOEL: 100 mg/kg/day | Non-irritant (approved) | No amide hydrolysis |

| N1,N2-Di(pyridin-2-yl)oxalamide | Category 4 (H302) | Category 2 (H315) | Unstudied |

Biological Activity

N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 294.36 g/mol. It features a furan ring and a pyridine-piperidine moiety, which are known to influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the furan and piperidine groups suggests potential interactions through:

- Hydrogen bonding : The amide functional group can form hydrogen bonds with target molecules.

- Hydrophobic interactions : The aromatic rings may facilitate binding to hydrophobic pockets in proteins.

- Electrostatic interactions : The nitrogen atoms in the piperidine and pyridine rings can participate in ionic interactions with charged residues in enzymes or receptors.

Antiviral Activity

Recent studies have shown that derivatives of compounds containing furan rings exhibit antiviral properties, particularly against SARS-CoV-2. For instance, similar compounds have been reported to inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values ranging from 1.55 μM to 10.76 μM . While specific data on this compound is limited, its structural similarity to these active compounds suggests it may also possess antiviral properties.

Anticancer Activity

Studies on related oxalamide compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain oxalamide derivatives have shown IC50 values indicating effective inhibition of cell proliferation in cancer models . The furan and piperidine moieties may contribute to this activity by interfering with cellular signaling pathways or inducing apoptosis.

In vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of oxalamide derivatives. A notable study indicated that certain furan-containing compounds exhibited low cytotoxicity while maintaining potent inhibitory activity against target enzymes . These findings highlight the potential for this compound as a lead compound for further development.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of oxalamides can significantly impact their biological activity. For example, altering substituents on the furan or piperidine rings has been shown to enhance or reduce potency against specific targets. Understanding these relationships is crucial for optimizing the compound's therapeutic potential.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.36 g/mol |

| Antiviral IC50 (similar compounds) | 1.55 - 10.76 μM |

| Anticancer Activity | Cytotoxicity observed |

| Mechanisms of Action | Enzyme inhibition, receptor binding |

Q & A

Basic Research Questions

What are the typical synthetic routes for preparing N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide?

The synthesis involves multi-step organic reactions starting from commercially available precursors. Key steps include:

- Formation of the piperidine intermediate : Reacting pyridin-2-yl derivatives with piperidine under basic conditions to generate the 1-(pyridin-2-yl)piperidin-4-ylmethyl scaffold .

- Oxalamide core assembly : Coupling the intermediate with oxalyl chloride or activated oxalic acid derivatives. This step requires precise stoichiometry and anhydrous conditions to avoid hydrolysis .

- Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions, often using catalysts like palladium for cross-coupling .

- Purification : Chromatography (e.g., flash column) or crystallization is critical to achieve >95% purity .

How is the molecular structure of this compound validated experimentally?

- Spectroscopic techniques :

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, revealing conformational flexibility influenced by steric hindrance .

What preliminary biological assays are recommended for initial screening?

- Receptor binding assays : Test affinity for neurological targets (e.g., σ receptors or serotonin transporters) due to structural similarity to piperidine-containing pharmacophores .

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

How can synthetic yield be optimized given steric hindrance in the oxalamide core?

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with less viscous alternatives like THF to improve reaction kinetics .

- Catalyst screening : Test Pd(OAc)/Xantphos systems for Suzuki-Miyaura couplings, which enhance regioselectivity in furan functionalization .

- Temperature control : Lower reaction temperatures (−10°C to 0°C) during oxalyl chloride addition to minimize byproduct formation .

What structural features drive its biological activity, and how do they compare to analogs?

- Key pharmacophores :

- The pyridine-piperidine moiety enhances blood-brain barrier penetration, critical for CNS-targeted drugs .

- The furan group increases π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets) .

- SAR insights :

- Replacing furan with thiophene (as in ) reduces potency by 40% in σ receptor binding, highlighting furan’s electronic superiority .

- Substituting pyridin-2-yl with pyridin-4-yl () alters receptor selectivity due to spatial reorientation of the piperidine ring .

How can computational methods resolve contradictions in reported biological data?

- Molecular docking : Use AutoDock Vina to model interactions with targets like the 5-HT receptor. Adjust protonation states of the pyridine nitrogen to match physiological pH .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the oxalamide carbonyl and Lys .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity across diverse cell lines .

What analytical strategies address challenges in quantifying metabolic stability?

- In vitro microsomal assays : Incubate with rat liver microsomes and monitor degradation via LC-MS/MS. Calculate half-life (t) using non-compartmental analysis .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to detect phase I/II metabolites .

- CYP inhibition profiling : Employ fluorogenic probes (e.g., CYP3A4’s dibenzylfluorescein) to assess isoform-specific interactions .

Methodological Tables

Table 1: Comparative Reactivity of Oxalamide Derivatives

| Substituent | Reaction Yield (%) | Biological Activity (IC, nM) | Reference |

|---|---|---|---|

| Furan-2-ylmethyl | 78 | 12.3 (σ receptor) | |

| Thiophen-2-ylmethyl | 65 | 20.1 (σ receptor) | |

| Pyridin-4-ylmethyl | 82 | 8.9 (5-HT receptor) |

Table 2: Key Optimization Parameters in Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF | Reduces viscosity, +15% yield |

| Catalyst | Pd(OAc)/Xantphos | Enhances regioselectivity |

| Temperature | −10°C to 0°C | Minimizes oxalamide hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.